Iso-acyclovir
CAS No.:
Cat. No.: VC17993336
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11N5O3 |
---|---|
Molecular Weight | 225.20 g/mol |
IUPAC Name | 6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one |
Standard InChI | InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
Standard InChI Key | WLGPYGDPBSTDIX-UHFFFAOYSA-N |
Canonical SMILES | C1=NC2=C(NC(=O)N=C2N1COCCO)N |
Introduction
Property | Acyclovir (C₈H₁₁N₅O₃) | Iso-acyclovir (C₉H₉D₄N₅O₃) |
---|---|---|
Molecular Weight | 225.21 g/mol | 243.26 g/mol |
Deuterium Substitution | None | 4 positions (C-6, C-8) |
Primary Use | Antiviral therapy | Analytical internal standard |
Synthesis and Production Pathways
The synthesis of iso-acyclovir involves multi-step modifications of guanosine derivatives. A patented method for synthesizing related acyclovir precursors (e.g., diacetyl-acyclovir) highlights the use of alkylation and aminolysis reactions . For iso-acyclovir, key steps include:
-
Alkylation of diacetylguanine (DAG): Reacting DAG with 2-oxa-1,4-butanediol-diacetate in the presence of p-toluenesulfonic acid .
-
Deuteration: Selective substitution of hydrogen atoms with deuterium at C-6 and C-8 using deuterated reagents under controlled conditions.
-
Purification: Crystallization from methanol or isopropanol to isolate iso-acyclovir with >98% purity .
Table 2: Synthesis Conditions for Iso-acyclovir
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Reaction temperature | 60–70°C | Higher temperatures reduce deuterium loss |
Solvent system | Methanol/isopropanol | Enhances crystallization efficiency |
Catalyst | p-toluenesulfonic acid | Accelerates alkylation kinetics |
Mechanism of Action and Antiviral Activity
Iso-acyclovir mimics acyclovir’s mechanism by inhibiting viral DNA polymerase. Upon phosphorylation by viral thymidine kinase, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, causing chain termination. Key differences include:
-
Deuterium effects: The C-D bond’s higher bond dissociation energy reduces metabolic degradation, prolonging detection windows in pharmacokinetic studies.
-
Binding affinity: Isotopic substitution minimally affects hydrogen bonding with viral enzymes, preserving inhibitory potency.
Analytical Characterization Techniques
Iso-acyclovir’s structural integrity and purity are validated through advanced analytical methods:
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 254 nm) resolves iso-acyclovir from acyclovir and metabolites, achieving a retention time of 8.2 minutes under isocratic conditions (acetonitrile:water = 15:85).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectra (500 MHz, D₂O) reveal deuterium-induced peak splitting:
-
δ 7.85 ppm (s, 1H, H-8)
-
δ 6.35 ppm (s, 1H, H-1')
Deuterium substitution eliminates signals at C-6 and C-8, confirmed by ²H-NMR.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 243.26 ([M+H]⁺), with isotopic clusters confirming deuterium incorporation.
Research Applications and Pharmacokinetic Utility
Iso-acyclovir’s primary application lies in quantifying acyclovir in biological matrices:
-
Internal standard: Deuterated form avoids interference from endogenous compounds, improving assay precision.
-
Metabolic studies: Tracks acyclovir’s conversion to inactive metabolites in hepatic microsomes.
Table 3: Pharmacokinetic Parameters of Acyclovir (with Iso-acyclovir as Internal Standard)
Parameter | Value (Mean ± SD) | Matrix |
---|---|---|
Cₘₐₓ | 12.3 ± 1.8 µg/mL | Human plasma |
T₁/₂ | 2.9 ± 0.4 hours | Rat serum |
AUC₀–∞ | 45.6 ± 5.2 µg·h/mL | Urine |
Challenges and Future Directions
Despite its utility, iso-acyclovir faces limitations:
-
Synthetic complexity: Multi-step deuteration increases production costs .
-
Solubility issues: Like acyclovir, iso-acyclovir exhibits low aqueous solubility (0.17 mg/mL at pH 7.4), necessitating co-crystal formulations .
Recent advances in co-crystallization with isonicotinamide demonstrate improved solubility profiles (up to 2.3 mg/mL in methanol) . Future research should explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume